![molecular formula C4H12ClNO2 B1409211 O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride CAS No. 1420899-14-4](/img/structure/B1409211.png)
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride
Overview
Description
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride: is a chemical compound with the molecular formula C4H12ClNO2. It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is substituted with a 2-methoxyethyl group and a methyl group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 2-methoxyethanol and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
Introduction to O-(2-Methoxyethyl)-N-methylhydroxylamine Hydrochloride
This compound, commonly referred to as methoxyamine hydrochloride, is an alkoxyamine compound with significant applications in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its scientific research applications, emphasizing its role as a chemical intermediate, therapeutic agent, and its use in nucleic acid modifications.
Organic Synthesis
Methoxyamine hydrochloride is primarily utilized as a reagent in organic synthesis. It serves as an important intermediate for the preparation of various pharmaceuticals and agrochemicals. Notably, it has been used in the synthesis of:
- Cephalosporins : This class of antibiotics benefits from methoxyamine as a precursor, enhancing the synthesis of cephalofruxin and sulfamethoxazole .
- Functional Dyes : The compound is involved in producing low-toxin farm chemicals and new herbicides, demonstrating its versatility in agricultural applications .
Medicinal Chemistry
In medicinal chemistry, methoxyamine hydrochloride exhibits potential therapeutic properties:
- Chemotherapeutic Adjuvant : It has been identified as a compound with potential chemotherapeutic adjuvant activity, enhancing the efficacy of certain cancer treatments .
- Improving Muscular Quality : Recent patents indicate its use in methods aimed at improving muscular quality in mammals, suggesting a role in enhancing physical performance or recovery .
Nucleic Acid Modifications
Methoxyamine hydrochloride is also significant in the field of nucleic acid chemistry:
- Modified Oligonucleotides : The compound is utilized to create modified oligonucleotides that demonstrate increased resistance to nucleases. Specifically, it has been used to synthesize chimeric oligonucleotides with enhanced stability and therapeutic potential against various diseases .
Table 1: Examples of Modified Oligonucleotides Utilizing Methoxyamine Hydrochloride
Compound Name | Chemical Structure | Disease Target | Status |
---|---|---|---|
Fomivirsen | PS | CMV retinitis | Approved |
Mipomersen | 2′-OMoE chimera | HoFH | Approved |
Nusinersen | 2′-OMoE chimera | SMA | Approved |
Inotersen | 2′-OMoE chimera | hATTR | Approved |
Case Study 1: Nuclease Resistance Enhancement
A study demonstrated that oligonucleotides modified with O-(2-Methoxyethyl)-N-methylhydroxylamine exhibited significantly improved resistance to nuclease degradation compared to unmodified counterparts. This enhancement was crucial for developing effective antisense therapies targeting specific genetic conditions .
Case Study 2: Therapeutic Applications
Research into the therapeutic applications of methoxyamine hydrochloride revealed its potential as an adjunct therapy in cancer treatment regimens. By improving drug efficacy and reducing side effects, this compound could play a vital role in future cancer therapies .
Mechanism of Action
The mechanism of action of O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The compound can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Hydroxylamine: The parent compound, which lacks the 2-methoxyethyl and methyl substitutions.
O-(2-Methoxyethyl)hydroxylamine: Similar to O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride but without the methyl group.
N-Methylhydroxylamine: Similar to this compound but without the 2-methoxyethyl group.
Uniqueness: this compound is unique due to the presence of both the 2-methoxyethyl and methyl groups, which enhance its reactivity and stability compared to its parent compounds. These substitutions also provide the compound with distinct chemical properties, making it suitable for specific applications in research and industry.
Biological Activity
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological properties. The presence of the methoxyethyl group enhances its solubility and interaction with biological membranes, which is crucial for its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been reported to inhibit chymase activity, which is involved in various inflammatory and fibrotic diseases. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Reactive Oxygen Species (ROS) Modulation : The compound may influence the production of ROS, which play a critical role in cell signaling and homeostasis. By modulating ROS levels, it could exert protective effects against oxidative stress-related damage .
- Antisense Activity : this compound has shown promise as an antisense agent, with modifications leading to improved RNA affinity and nuclease resistance. This property is particularly relevant in the context of gene therapy .
Therapeutic Applications
Research indicates that this compound may have various therapeutic applications:
- Respiratory Diseases : Due to its chymase inhibitory action, it is being investigated for treating bronchial asthma and COPD .
- Cancer Treatment : The compound's ability to interfere with nucleic acid interactions suggests potential applications in cancer therapy by targeting specific gene expressions .
- Cardiovascular Health : Its effects on oxidative stress may also position it as a candidate for treating cardiovascular diseases, including hypertension and myocardial infarction .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Chymase Inhibition Study :
- Antisense Oligonucleotide Applications :
- Oxidative Stress Modulation :
Data Tables
Properties
IUPAC Name |
N-(2-methoxyethoxy)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-5-7-4-3-6-2;/h5H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLKPGBPOJXJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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